molecular formula C9H12N4 B13318008 N6,N6-dimethyl-1H-indazole-5,6-diamine

N6,N6-dimethyl-1H-indazole-5,6-diamine

Cat. No.: B13318008
M. Wt: 176.22 g/mol
InChI Key: JKNSQWMBZMVBGE-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N6,N6-dimethyl-1H-indazole-5,6-diamine can be achieved through various synthetic routes. One common method involves the cyclization of 2-azidobenzaldehydes with amines under catalyst- and solvent-free conditions . Another approach includes the use of transition metal-catalyzed reactions, such as Cu(OAc)2-catalyzed N-N bond formation employing oxygen as the terminal oxidant . These methods typically yield good to excellent results with minimal byproducts.

Industrial Production Methods

Industrial production of this compound may involve scaling up the aforementioned synthetic routes. The choice of method depends on factors such as cost, yield, and environmental impact. Transition metal-catalyzed reactions are often preferred due to their efficiency and high yields .

Chemical Reactions Analysis

Types of Reactions

N6,N6-dimethyl-1H-indazole-5,6-diamine undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Halogens, alkyl groups.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N6,N6-dimethyl-1H-indazole-5,6-dione, while reduction may produce this compound derivatives .

Scientific Research Applications

N6,N6-dimethyl-1H-indazole-5,6-diamine has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, such as anticancer, anti-inflammatory, and antibacterial properties.

    Medicine: Investigated for its potential therapeutic applications in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of N6,N6-dimethyl-1H-indazole-5,6-diamine involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific biological activity being studied .

Comparison with Similar Compounds

N6,N6-dimethyl-1H-indazole-5,6-diamine can be compared with other similar compounds, such as:

    1H-indazole: A parent compound with a similar structure but lacking the dimethyl and diamine groups.

    2H-indazole: Another structural isomer with different chemical properties.

    N6-methyl-1H-indazole-5,6-diamine: A related compound with only one methyl group.

The uniqueness of this compound lies in its specific substitution pattern, which may confer distinct biological activities and chemical reactivity compared to its analogs .

Properties

Molecular Formula

C9H12N4

Molecular Weight

176.22 g/mol

IUPAC Name

6-N,6-N-dimethyl-1H-indazole-5,6-diamine

InChI

InChI=1S/C9H12N4/c1-13(2)9-4-8-6(3-7(9)10)5-11-12-8/h3-5H,10H2,1-2H3,(H,11,12)

InChI Key

JKNSQWMBZMVBGE-UHFFFAOYSA-N

Canonical SMILES

CN(C)C1=C(C=C2C=NNC2=C1)N

Origin of Product

United States

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